molecular formula C13H19NO2S B14960743 N-cyclohexyl-1-phenylmethanesulfonamide CAS No. 71491-96-8

N-cyclohexyl-1-phenylmethanesulfonamide

Cat. No.: B14960743
CAS No.: 71491-96-8
M. Wt: 253.36 g/mol
InChI Key: FCGASPQFBJKTRO-UHFFFAOYSA-N
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Description

Contextual Significance within Sulfonamide Chemistry

The sulfonamide group (R-SO₂-NR'R'') is a critical pharmacophore, a molecular feature responsible for a drug's biological activity. The discovery of prontosil, the first commercially available antibacterial sulfonamide, in the 1930s marked a revolutionary moment in medicine. ajchem-b.com Since this discovery, the sulfonamide scaffold has been a subject of intense research, leading to a wide array of derivatives with applications ranging from antimicrobial and antiviral to anticancer and anti-inflammatory agents. ajchem-b.comnih.govpexacy.com

Sulfonamides are recognized for their ability to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid. This mimicry allows them to act as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme, thereby halting bacterial growth. pexacy.com Beyond their antimicrobial prowess, sulfonamides serve as versatile building blocks in synthetic organic chemistry. ajchem-b.com The reactivity of the sulfonyl chloride group allows for straightforward coupling with a wide range of amines, enabling the creation of large libraries of N-substituted sulfonamides for drug discovery and material science applications.

N-cyclohexyl-1-phenylmethanesulfonamide is structurally distinct from the classic antibacterial sulfa drugs. It belongs to the class of N-substituted sulfonamides where the nitrogen is attached to a non-aromatic, cyclic alkyl group (cyclohexyl) and the sulfur is part of a phenylmethanesulfonyl group, rather than a para-aminobenzenesulfonyl group. This structural variation shifts its potential applications away from PABA antagonism and towards other biological targets or chemical utilities. The presence of the bulky, lipophilic cyclohexyl group can significantly influence the compound's solubility, membrane permeability, and binding affinity to protein targets. cabidigitallibrary.orgresearchgate.net

Historical Trajectory of Research on this compound and its Analogues

While specific historical research focusing exclusively on this compound is not extensively documented in seminal literature, the trajectory of its analogues provides a clear context for its development. Research into N-substituted sulfonamides began to diversify significantly after the initial wave of antibiotic discovery. Chemists started exploring modifications to both the R group on the sulfonyl side and the substituents on the amide nitrogen to modulate the compounds' physical properties and biological activities.

The synthesis of related structures, such as N-cyclohexyl-p-toluenesulfonamide (also known as Santicizer 1H), has been known for decades, with its primary applications being outside the realm of medicine, for instance as a plasticizer. The synthesis of various N-cyclohexylbenzenesulfonamide derivatives has also been reported as part of broader research programs into the biological evaluation of sulfur-containing compounds. nih.govnih.gov

A common and historically significant method for synthesizing such compounds is the reaction of a sulfonyl chloride with an appropriate amine. In the case of this compound, this would involve the reaction between phenylmethanesulfonyl chloride and cyclohexylamine.

Table 2: Key Analogues and Their Research Context

Analogue Name Structural Difference Primary Research Context
N-Cyclohexyl-p-toluenesulfonamide Toluene group instead of a phenylmethane group. Industrial applications (plasticizers), chemical synthesis.
N-Cyclohexylbenzenesulfonamide Benzene (B151609) group directly attached to the sulfonyl group. Precursors for biologically active molecules, crystal structure analysis. nih.govnih.gov

Overview of Contemporary Academic Research Directions

Contemporary research into sulfonamide derivatives continues to be a vibrant area of chemical science, driven by the search for new therapeutic agents and functional materials. While direct studies on this compound are limited, current research on analogous structures points to several promising directions.

Anticancer and Enzyme Inhibition: A major focus of modern sulfonamide research is the development of anticancer agents. pexacy.com Many sulfonamide derivatives are being investigated as inhibitors of specific enzymes that are overexpressed in cancer cells, such as carbonic anhydrases. pexacy.commdpi.com The structural features of this compound, particularly the lipophilic cyclohexyl and phenyl groups, make it a candidate for investigation as an enzyme inhibitor, where these groups could interact with hydrophobic pockets in a target protein.

Anti-inflammatory and Antimicrobial Activity: Researchers continue to explore new sulfonamide derivatives for anti-inflammatory and antimicrobial applications. Studies on various benzenesulfonamide (B165840) derivatives have shown significant anti-inflammatory and antimicrobial activities against a range of pathogens. nih.gov Although structurally different from classic antibiotics, the N-cyclohexyl moiety is present in various biologically active compounds, and its inclusion could lead to novel mechanisms of action. cabidigitallibrary.orgnih.gov

Synthetic Methodology and Scaffolding: The sulfonamide linkage is utilized in the development of new synthetic methodologies. The reliability of the sulfonamide-forming reaction allows chemists to use it in combinatorial chemistry to rapidly generate libraries of compounds for high-throughput screening. The this compound scaffold can serve as a template for further chemical modification to explore a wider chemical space and identify new lead compounds for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71491-96-8

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N-cyclohexyl-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H19NO2S/c15-17(16,11-12-7-3-1-4-8-12)14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2

InChI Key

FCGASPQFBJKTRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Convergent and Divergent Synthetic Approaches for N-cyclohexyl-1-phenylmethanesulfonamide

The synthesis of this compound can be approached through various strategic routes, including efficient one-pot methodologies and more traditional multi-step sequences. These approaches offer flexibility in precursor selection and reaction conditions.

One-Pot Strategies for Sulfonamide Formation

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. For the formation of sulfonamides, several modern one-pot strategies have been developed that are applicable to the synthesis of this compound.

One such strategy involves the reaction of amine-derived sulfonate salts with an amine in the presence of cyanuric chloride and a base like triethylamine (B128534) in an anhydrous solvent. organic-chemistry.orgresearchgate.net This method provides a mild and efficient route to sulfonamides, avoiding the use of harsh reagents. organic-chemistry.org Another innovative one-pot approach begins with unactivated aromatic carboxylic acids and amines. nih.govnih.govacs.org This process utilizes a copper-catalyzed decarboxylative halosulfonylation to convert the carboxylic acid into a sulfonyl chloride intermediate in situ, which then readily reacts with an amine present in the same pot to yield the final sulfonamide. nih.govnih.govacs.org This strategy is notable for its use of readily available starting materials and avoidance of pre-functionalization steps. nih.gov

Mechanochemical methods, such as ball milling, also offer a sustainable one-pot alternative, often proceeding in the absence of solvents and with reduced reaction times. researchgate.net These sequential, multi-component approaches enhance pot economy and align with the principles of green chemistry. researchgate.net

Multi-Step Synthesis from Precursor Molecules

The most conventional and widely practiced multi-step synthesis of this compound involves the reaction of phenylmethanesulfonyl chloride with cyclohexylamine. This is a classic nucleophilic substitution reaction at the sulfur atom.

The synthesis can be broken down into two primary stages:

Preparation of Phenylmethanesulfonyl Chloride: This precursor is typically synthesized from benzyl (B1604629) chloride or a related benzyl derivative through oxidation and chlorination steps. For instance, oxidation of benzyl thiol or a related sulfur compound can yield the corresponding sulfonic acid, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to produce phenylmethanesulfonyl chloride.

Sulfonamide Bond Formation: The prepared phenylmethanesulfonyl chloride is then reacted with cyclohexylamine. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide linkage.

This step-wise approach allows for the purification of the intermediate sulfonyl chloride, which can ensure a high purity of the final product.

Catalytic Strategies in this compound Synthesis

Catalysis offers pathways to enhance the efficiency, selectivity, and environmental profile of sulfonamide synthesis. Various catalytic systems have been developed for the N-alkylation of sulfonamides, a key step in both synthesis and derivatization.

Copper catalysts, such as copper(II) acetate (B1210297), have been shown to be effective in the N-alkylation of sulfonamides with alcohols via a hydrogen borrowing mechanism. ionike.com In this process, the alcohol is temporarily oxidized to an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine. This intermediate is subsequently reduced by the hydrogen equivalent abstracted from the alcohol, regenerating the catalyst and yielding the N-alkylated product. ionike.com

Manganese-based catalysts, specifically well-defined Mn(I) PNP pincer complexes, also facilitate the N-alkylation of sulfonamides with both benzylic and aliphatic alcohols. acs.org This method is notable for its high yields and the use of a bench-stable, earth-abundant metal catalyst. acs.org Furthermore, water-soluble iridium complexes have been developed for the N-alkylation of sulfonamides in aqueous media, highlighting a move towards more sustainable solvent systems. rsc.org

The following table summarizes some catalytic systems used in reactions relevant to sulfonamide synthesis.

Catalyst SystemReactantsProduct TypeKey Features
Copper(II) acetate / K₂CO₃Sulfonamide + AlcoholN-Alkyl SulfonamideHydrogen borrowing mechanism; efficient for various alcohols. ionike.com
Mn(I) PNP Pincer ComplexSulfonamide + AlcoholN-Alkyl SulfonamideEmploys a bench-stable, earth-abundant metal catalyst; excellent yields. acs.org
[Cp*Ir(biimH₂)(H₂O)][OTf]₂Sulfonamide + AlcoholN-Alkyl SulfonamideWater-soluble metal-ligand bifunctional catalyst; operates in water. rsc.org

Derivatization and Functionalization Reactions

Once synthesized, this compound can be further modified to explore structure-activity relationships or to generate new chemical entities. These modifications can target the sulfonamide nitrogen or the aromatic phenyl ring.

Modifications of the Sulfonamide Nitrogen (N-Alkylation, N-Acylation)

The hydrogen atom on the sulfonamide nitrogen is acidic and can be replaced through alkylation or acylation reactions.

N-Alkylation: This involves the introduction of an additional alkyl group onto the nitrogen atom. A common method involves deprotonating the sulfonamide with a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. This highly nucleophilic anion can then react with an alkyl halide (e.g., propyl iodide) to yield the N,N-disubstituted sulfonamide. This approach has been demonstrated for the N-propylation of the closely related N-cyclohexylbenzenesulfonamide. researchgate.net Catalytic methods using alcohols as alkylating agents, as described in the previous section, are also highly effective. ionike.comacs.org Benzylsulfonamides, in particular, have been shown to be good substrates for N-alkylation reactions in the presence of Lewis acid catalysts like FeCl₃ and ZnCl₂.

N-Acylation: The introduction of an acyl group to the sulfonamide nitrogen forms an N-acylsulfonamide moiety. These compounds are of interest in medicinal chemistry. nih.gov A highly efficient method for N-acylation utilizes N-acylbenzotriazoles as acylating agents. semanticscholar.orgsemanticscholar.orgresearchgate.net The sulfonamide is first deprotonated with a base like NaH, and the resulting anion reacts with the N-acylbenzotriazole to give the N-acylsulfonamide in high yields. semanticscholar.orgsemanticscholar.org This method is advantageous as N-acylbenzotriazoles can be prepared from a wide variety of carboxylic acids, including those for which the corresponding acid chlorides are unstable or difficult to prepare. researchgate.net Another powerful technique is the "sulfo-click" reaction, a catalyst-free reaction between a sulfonyl azide (B81097) and a thioacid that efficiently produces N-acylsulfonamides under aqueous conditions. nih.gov

The table below outlines common reagents and conditions for these modifications.

TransformationReagents and ConditionsProduct
N-Alkylation1. Base (e.g., NaH) in a solvent like DMF. 2. Alkyl Halide (e.g., Propyl Iodide).N-Alkyl-N-cyclohexyl-1-phenylmethanesulfonamide
N-Acylation1. Base (e.g., NaH) in a solvent like THF. 2. N-Acylbenzotriazole.N-Acyl-N-cyclohexyl-1-phenylmethanesulfonamide

Substitutions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups. wikipedia.org The existing benzylsulfonamide group acts as a directing group, influencing the position of the incoming electrophile.

Nitration: The introduction of a nitro group (-NO₂) is a common SEAr reaction. It is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺). Studies on the nitration of N-(dimethylphenyl)methanesulfonamides have shown that substitution occurs on the phenyl ring. researchgate.net For instance, nitration of N-(2,6-dimethylphenyl)methanesulfonamide yields the 4-nitro derivative. researchgate.net A metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has also been developed, indicating that nitration of the phenyl ring in such structures is a viable transformation. researchgate.net

Halogenation: Halogens such as bromine (Br₂) and chlorine (Cl₂) can be introduced onto the phenyl ring in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.org More recently, TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) and its derivatives have been shown to catalyze the electrophilic halogenation of aromatic compounds using N-halosuccinimide (NXS) reagents. researchgate.net

The outcomes of these substitution reactions are summarized below.

Reaction TypeTypical ReagentsElectrophilePotential Product
NitrationHNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)N-cyclohexyl-1-(nitrophenyl)methanesulfonamide
HalogenationBr₂ / FeBr₃ or Cl₂ / AlCl₃Br⁺ or Cl⁺N-cyclohexyl-1-(halophenyl)methanesulfonamide

Transformations Involving the Cyclohexyl Moiety

The cyclohexyl group of this compound offers a rich platform for a variety of chemical transformations, enabling the synthesis of diverse analogues. Key transformations include oxidation and C-H functionalization, which allow for the introduction of new functional groups and the modification of the carbocyclic ring.

Oxidation of the Cyclohexyl Ring:

The oxidation of the cyclohexyl moiety can lead to the formation of cyclohexanol (B46403) and cyclohexanone (B45756) derivatives. While direct oxidation of this compound is not extensively documented, analogous transformations on cyclohexane (B81311) are well-established and can be considered as potential routes to functionalized analogues. gla.ac.uk Transition metal complexes, particularly those with biomimetic ligands that mimic the active sites of enzymes like cytochrome P450, are effective catalysts for such oxidations under mild conditions. gla.ac.uk These reactions typically utilize environmentally benign oxidants like hydrogen peroxide. gla.ac.uk

Interactive Data Table: Catalytic Systems for Cyclohexane Oxidation

Catalyst TypeMetal CenterLigand TypeOxidantTypical Products
Biomimetic ComplexFe, V, Cu, CoPolydentate N,O-ligandsH₂O₂Cyclohexanol, Cyclohexanone
Metal-Organic FrameworkCo, Cr, Cu, Mn, Mo, Ti, VBipyridine, PhenanthrolineTBHPCyclohexanol, Cyclohexanone, Cyclohexyl hydroperoxide

C-H Functionalization:

Direct functionalization of the C-H bonds of the cyclohexyl ring is a powerful strategy for introducing molecular complexity. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives. Transition metal-catalyzed C-H activation has emerged as a key technology in this area. acs.org For instance, palladium-catalyzed reactions can be employed for the arylation of cycloalkane carboxylic acids, demonstrating the feasibility of functionalizing carbocyclic rings. nih.gov While the sulfonamide group can act as a directing group in C-H activation, facilitating site-selective functionalization, specific applications to the cyclohexyl moiety of this compound are still an emerging area of research. researchgate.netepa.gov

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, as chirality often plays a crucial role in the biological activity of molecules. Asymmetric synthesis of sulfonamides can be achieved through the use of chiral auxiliaries, which control the stereochemical outcome of the reaction.

Prominent chiral auxiliaries for the synthesis of chiral sulfinamides, which are precursors to sulfonamides, include (-)-quinine and tert-butanesulfinamide (Ellman's auxiliary). nih.govsigmaaldrich.com These auxiliaries are condensed with sulfinyl precursors to form diastereomeric intermediates, which can then be reacted with nucleophiles to introduce the desired substituents with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. sigmaaldrich.com

Interactive Data Table: Chiral Auxiliaries in Asymmetric Sulfonamide Synthesis

Chiral AuxiliaryKey FeaturesTypical Applications
(-)-QuinineReadily available, recyclableAsymmetric synthesis of N-alkyl sulfinamides
tert-ButanesulfinamideVersatile, high diastereoselectivityAsymmetric synthesis of α-branched and β-amino acids

Exploration of Novel Reaction Pathways

The field of synthetic organic chemistry is continually evolving, with the development of novel reaction pathways that offer milder, more efficient, and selective methods for the synthesis and functionalization of complex molecules. This section explores the application of photoredox catalysis, enzymatic biotransformations, and transition metal-mediated transformations in the context of this compound and its analogues.

Photoredox Catalysis in Sulfonamide Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild reaction conditions. dntb.gov.ua This methodology has been successfully applied to the late-stage functionalization of sulfonamides via the generation of sulfonyl radical intermediates. acs.org While direct photoredox synthesis of this compound has not been specifically reported, the general principles of this technology are applicable. For instance, N-sulfonylimines can serve as precursors to sulfonyl radicals under photocatalytic conditions, which can then participate in various bond-forming reactions. acs.org This approach opens up new avenues for the synthesis of complex sulfonamide derivatives that may be difficult to access through traditional methods.

Enzymatic Biotransformations for this compound Analogues

Enzymatic biotransformations offer a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of aliphatic C-H bonds with high regio- and stereoselectivity. nih.govuq.edu.au The cyclohexyl ring of this compound is a potential substrate for such enzymatic hydroxylation. Studies on related molecules have shown that enzymes can selectively oxidize cyclohexyl rings to the corresponding alcohols. uq.edu.au Furthermore, bacterial dioxygenases are capable of aromatic ring cleavage through catechol intermediates, suggesting potential pathways for the degradation or modification of the phenyl moiety of the target compound. The application of enzymatic methods to this compound could provide access to novel, highly functionalized, and chiral analogues.

Transition Metal-Mediated Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a vast toolbox for the construction of complex molecular architectures. As discussed in section 2.2.3, transition metals are pivotal in the C-H functionalization of alkanes. acs.org The development of new ligands and catalytic systems continues to expand the scope of these transformations, enabling the functionalization of previously inert C-H bonds under increasingly mild conditions. gla.ac.uk The application of such advanced catalytic systems to this compound could enable the direct and selective introduction of a wide range of functional groups onto both the cyclohexyl and phenyl moieties, providing rapid access to a diverse library of analogues. epa.gov

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a compound like N-cyclohexyl-1-phenylmethanesulfonamide, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign proton (¹H) and carbon (¹³C) signals and to deduce its conformational preferences.

Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C, 2D NMR)

A complete NMR characterization of this compound would involve a suite of experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information on the chemical environment of the hydrogen atoms. The phenyl group protons would typically appear in the aromatic region (around 7-8 ppm), while the protons of the cyclohexyl ring would resonate in the aliphatic region (typically 1-4 ppm). The benzylic protons (CH₂ adjacent to the phenyl ring) would likely appear as a distinct singlet or a multiplet in the downfield aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. The phenyl carbons would have characteristic shifts in the aromatic region (around 120-140 ppm), while the cyclohexyl and benzylic carbons would appear in the aliphatic region.

2D NMR Spectroscopy: To resolve ambiguities and establish connectivity, several two-dimensional NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cyclohexyl and phenyl rings, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity between the phenylmethanesulfonyl and cyclohexyl fragments of the molecule.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar structural motifs.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Phenyl-H7.2 - 7.5125 - 135
Benzylic-CH₂~4.3~55
Cyclohexyl-CH (N-attached)3.0 - 3.550 - 60
Cyclohexyl-CH₂1.0 - 2.024 - 35

Conformational Analysis using NMR

The cyclohexyl ring in this compound is expected to exist predominantly in a chair conformation. The orientation of the sulfonamide group (axial or equatorial) would be a key aspect of its conformational analysis. This can be investigated using Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), which provide information about through-space proximity of protons. The magnitude of proton-proton coupling constants (J-values) within the cyclohexyl ring can also provide insights into the dihedral angles and thus the preferred conformation.

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ¹³C and ¹⁵N ssNMR could reveal the presence of different polymorphs (different crystal packing arrangements) or conformational isomers in the solid state. nih.govresearchgate.netdur.ac.uk This technique is sensitive to the local electronic environment, which is influenced by intermolecular interactions in the crystal lattice.

X-ray Diffraction Studies

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how molecules pack together in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry

A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the exact conformation of the molecule in the crystalline state, including the geometry of the sulfonamide group and the chair conformation of the cyclohexyl ring.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by intermolecular forces. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The sulfonamide group contains a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the oxygen atoms of the SO₂ group). These are likely to form intermolecular hydrogen bonds, which are a dominant force in the crystal packing of many sulfonamides. nih.govnih.gov

A hypothetical data table summarizing potential intermolecular interactions is provided below.

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen BondN-HO=S2.8 - 3.2
π-π StackingPhenyl Ring CentroidPhenyl Ring Centroid3.3 - 3.8

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. chemsynthesis.comnist.gov The spectra are unique molecular fingerprints, arising from the absorption (IR) or scattering (Raman) of photons that excite molecular vibrations, such as stretching and bending of bonds. nist.gov For this compound, the spectra are characterized by the distinct vibrational modes of the sulfonamide group (-SO₂-NH-), the phenyl ring, and the cyclohexyl moiety.

While specific experimental spectra for this compound are not widely published, the expected absorption bands can be predicted based on characteristic group frequencies from closely related structures and spectroscopic databases. ripublication.comias.ac.in

Key expected vibrational modes include:

Sulfonamide Group (SO₂-NH): This group is expected to produce some of the most characteristic bands. Two strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are anticipated. The N-H bond will exhibit a stretching vibration, and its position can be influenced by hydrogen bonding. C-S and S-N stretching vibrations will also be present, typically at lower wavenumbers.

Phenyl Group (C₆H₅): The aromatic ring is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, typically in the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations provide information about the substitution pattern.

Cyclohexyl Group (C₆H₁₁): The saturated cyclohexyl ring is characterized by aliphatic C-H symmetric and asymmetric stretching vibrations, generally found just below 3000 cm⁻¹. CH₂ bending (scissoring) and rocking vibrations are also expected in the fingerprint region.

The table below summarizes the anticipated vibrational frequencies and their assignments for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Spectroscopy Type
N-H StretchSulfonamide (N-H)3300 - 3200IR, Raman
Aromatic C-H StretchPhenyl3100 - 3000IR, Raman
Aliphatic C-H StretchCyclohexyl, Methylene (-CH₂-)2950 - 2850IR, Raman
Asymmetric S=O StretchSulfonyl (SO₂)1350 - 1315IR, Raman
Symmetric S=O StretchSulfonyl (SO₂)1170 - 1150IR, Raman
Aromatic C=C StretchPhenyl1600 - 1450IR, Raman
CH₂ Bend (Scissoring)Cyclohexyl, Methylene (-CH₂-)~1450IR
S-N StretchSulfonamide (S-N)950 - 900IR

This table presents expected frequency ranges based on characteristic functional group vibrations and may vary in the actual spectrum of the compound.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of N-cyclohexyl-1-phenylmethanesulfonamide, typically achieved through the reaction of phenylmethanesulfonyl chloride with cyclohexylamine, presents a seemingly straightforward nucleophilic substitution at a sulfur center. However, the intricate details of the reaction pathway, including the precise nature of the transition state and the associated energy barriers, are often illuminated through the lens of computational chemistry. While specific computational studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the broader field of computational organic chemistry provides a robust framework for elucidating the mechanisms of analogous sulfonamide formation reactions.

For the reaction between a sulfonyl chloride and a primary amine, such as the formation of this compound, two principal mechanistic pathways are generally considered: a concerted process and a stepwise process. In a concerted mechanism, the bond formation between the nitrogen of the amine and the sulfur of the sulfonyl chloride occurs simultaneously with the cleavage of the sulfur-chlorine bond. This proceeds through a single transition state.

Conversely, a stepwise mechanism would involve the formation of a pentacoordinate sulfurane intermediate. In this pathway, the amine first attacks the sulfur atom to form this intermediate, which then subsequently collapses with the expulsion of the chloride ion. Computational models can differentiate between these pathways by locating the respective stationary points on the potential energy surface and calculating their relative energies.

Detailed computational analyses of similar sulfonylation reactions have provided valuable insights that can be extrapolated to the formation of this compound. These studies often reveal the geometric parameters of the transition state, such as the key bond lengths and angles. For instance, in a concerted transition state, one would expect to see an elongated S-Cl bond and a partially formed S-N bond.

Furthermore, computational modeling can explore the role of the solvent in the reaction mechanism. The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, can significantly influence the calculated energy barriers and the stability of charged intermediates, thereby providing a more realistic depiction of the reaction in a laboratory setting.

Hypothetical Computational Data for the Reaction of Phenylmethanesulfonyl Chloride with Cyclohexylamine

Parameter Concerted Mechanism Stepwise Mechanism (Rate-Determining Step)
Activation Energy (kcal/mol) 20.5 25.2
Transition State S-N distance (Å) 2.15 1.98
Transition State S-Cl distance (Å) 2.45 2.10 (in intermediate)

Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational study on this reaction mechanism. It is not based on published research for this specific compound.

Structure Activity Relationship Sar and Molecular Design Principles

Substituent Effects on Biological Activity and Selectivity

The biological profile of N-cyclohexyl-1-phenylmethanesulfonamide analogs is highly dependent on the nature and position of substituents on its core components. Systematic modifications help in mapping the pharmacophore and understanding the steric, electronic, and hydrophobic requirements for optimal target engagement.

Modifications to the phenyl ring are a common strategy to modulate the bioactivity of this class of compounds. Research on analogous structures, such as amidrazone derivatives, has shown that the introduction of different substituents on the phenyl ring can significantly alter their biological effects. For instance, the presence of a 4-methylphenyl group has been shown to enhance antituberculous and antibacterial activity in certain series. mdpi.comnih.gov Conversely, introducing a 4-nitrophenyl substituent can be detrimental to the antimicrobial effects of a compound. mdpi.comnih.gov

In the context of anticancer activity, substitutions on the phenyl ring of related scaffolds like N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been explored. mdpi.com The addition of various functional groups can influence the compound's ability to inhibit cancer cell lines, with specific substitutions leading to IC50 values in the micromolar range against lines such as Caco-2 and HCT-116. mdpi.com Docking simulations for N-phenylsulfonylnicotinamide derivatives have further illustrated that substituents like a 4-chloro group on the phenylsulfonyl moiety can enhance binding to the EGFR tyrosine kinase active site, leading to potent inhibitory activity. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Biological Activity in Analogous Compound Series

Base ScaffoldPhenyl Ring SubstituentObserved EffectTarget/Assay
Amidrazone Derivative4-MethylphenylEnhanced antibacterial activity mdpi.comnih.govM. smegmatis, S. aureus
Amidrazone Derivative4-NitrophenylDetrimental to antimicrobial activity mdpi.comnih.govAntibacterial screening
N-phenylsulfonylnicotinamide4-ChlorophenylPotent growth inhibitory activity nih.govEGFR Tyrosine Kinase
Quinolone-3-CarboxamideVarious (e.g., p-tolyl)Varied inhibitory activity mdpi.comCaco-2, HCT-116 cell lines

The cyclohexyl moiety is a critical component that often contributes to the compound's hydrophobic interactions with its biological target. Variations in this part of the molecule can significantly affect target recognition and binding affinity. For example, in studies of related bioactive compounds, the saturation of a cyclohexene (B86901) ring (i.e., converting it to a cyclohexane (B81311) ring) was found to enhance the inhibitory effect on TNF-α production. mdpi.comnih.gov This suggests that the conformational flexibility and shape of the saturated ring may be more favorable for binding to the target protein.

Furthermore, research on dopamine (B1211576) uptake inhibitors like 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) has demonstrated that the cyclohexyl ring is a key structural feature. nih.gov In that series, maintaining the cyclohexyl ring size was important, and modifications focused on the N-substituents, indicating the cyclohexyl group's foundational role in orienting the molecule within the binding site. nih.gov Introducing rigidity or specific stereochemistry, for instance by replacing a flexible chain with a cyclohexane ring, can enhance receptor selectivity and improve pharmacokinetic properties in other molecular contexts. mdpi.com

The sulfonamide linker plays a crucial role in maintaining the optimal spatial orientation of the phenyl and cyclohexyl moieties. Its length, rigidity, and hydrogen-bonding capacity are key determinants of biological activity. In pharmacophore models for related mitofusin activators, which also feature a cyclohexyl group linked to an aromatic moiety, the linker's role is to ensure a specific separation distance between these two key groups. nih.gov Shortening the linker in these analogs by even one or two carbons can lead to a significant loss of biological activity. nih.gov

While the sulfonamide group itself provides a rigid linkage, modifications can still be explored. Introducing small cycloalkyl groups into a linker can stabilize the molecule and enhance membrane permeability without altering the critical distance between the key pharmacophoric elements. nih.gov The development of a pharmacophore model often identifies the sulfonamide's hydrogen bond donor and acceptor features as essential for interaction with the target protein. mdpi.com Therefore, modifications that alter these properties, such as N-alkylation or replacement with a different linking group like an amide, would be expected to have a profound impact on the compound's activity.

Rational Design Strategies for this compound Derivatives

Rational design strategies are employed to systematically optimize the lead compound this compound into derivatives with improved potency, selectivity, and pharmacokinetic profiles. These approaches are guided by an understanding of the SAR and the three-dimensional structure of the biological target.

Key strategies include:

Structure-Based Drug Design (SBDD): This approach relies on knowledge of the 3D structure of the target enzyme, often obtained through X-ray crystallography. nih.gov Molecular docking simulations are used to predict how newly designed derivatives will bind to the active site. mdpi.comnih.gov This allows for the design of compounds with functional groups that can form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the target's binding pocket, thereby enhancing affinity. researchgate.net

Pharmacophore Modeling: When a target's 3D structure is unknown, a pharmacophore model can be built based on a set of known active molecules. mdpi.comnih.gov This model defines the essential structural features (e.g., aromatic rings, hydrogen bond acceptors/donors, hydrophobic centers) and their spatial arrangement required for biological activity. mdpi.com New derivatives can then be designed to fit this pharmacophoric template. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties (bioisosteres). For example, the phenyl ring could be replaced with a different aromatic heterocycle to explore new interactions with the target, improve solubility, or alter metabolic stability. nih.gov Similarly, the sulfonamide linker could be replaced with an amide or urea (B33335) group to fine-tune the molecule's electronic and conformational properties.

Table 2: Overview of Rational Design Strategies

StrategyPrincipleApplication Example
Structure-Based Drug DesignUtilizes the 3D structure of the target to design complementary ligands. nih.govDocking N-phenylsulfonylnicotinamide derivatives into the EGFR TK active site to predict binding modes. nih.gov
Pharmacophore ModelingDefines the essential 3D arrangement of functional groups required for activity. nih.govDesigning mitofusin activators that maintain the critical distance between cyclohexyl (R1) and aromatic (R2) moieties. nih.gov
Bioisosteric ReplacementSwapping functional groups with others of similar properties to improve potency or pharmacokinetics. nih.govReplacing the outer ring of a biphenyl (B1667301) system with a heterocyclic ring to explore new kinase activities. nih.gov

Mechanistic Insights into Target Engagement

Understanding how this compound and its derivatives engage with their biological targets at a molecular level is crucial for explaining their mechanism of action. This involves studying their effects on enzyme function and characterizing the nature of their binding interactions.

Derivatives of this scaffold are often investigated as inhibitors of various enzymes, including kinases and phosphopantetheinyl transferases (PPTases), which are essential for cell signaling and bacterial viability, respectively. nih.govvanderbilt.edunih.gov Enzyme inhibition kinetics are used to determine the mode of inhibition, which can be competitive, non-competitive, or uncompetitive. pressbooks.pubkhanacademy.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. libretexts.orgnih.gov In this mode, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged. pressbooks.pubkhanacademy.org

Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, not the active site. nih.gov This binding event changes the enzyme's conformation, reducing its efficiency. In pure non-competitive inhibition, the Vmax decreases, but the Km remains the same because substrate binding is unaffected. pressbooks.pubnih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.orglibretexts.org This mode of inhibition leads to a decrease in both Vmax and apparent Km. khanacademy.org

PPTases are particularly attractive targets in pathogens like Mycobacterium tuberculosis because they are essential for activating enzymes involved in the biosynthesis of critical metabolites. nih.govresearchgate.net Compounds that inhibit PPTases can serve as scaffolds for developing new antimicrobial agents. nih.govnih.gov The binding mode of such inhibitors can be elucidated through X-ray crystallography, revealing the specific interactions that anchor the compound to the enzyme and prevent its function. nih.gov

Table 3: Effects of Different Inhibition Types on Enzyme Kinetic Parameters

Inhibition TypeDescriptionEffect on VmaxEffect on Km
CompetitiveInhibitor competes with substrate for the active site. khanacademy.orgUnchanged pressbooks.pubIncreases pressbooks.pub
Non-competitiveInhibitor binds to an allosteric site on the enzyme or ES complex. nih.govDecreases nih.govUnchanged nih.gov
UncompetitiveInhibitor binds only to the enzyme-substrate (ES) complex. khanacademy.orgDecreases khanacademy.orgDecreases khanacademy.org

Research Findings on this compound and Opioid Receptor Interaction Remain Undocumented

A comprehensive review of scientific literature reveals a significant gap in the understanding of the chemical compound this compound, particularly concerning its relationship with opioid receptors. Despite extensive searches, no specific research data was found detailing its structure-activity relationship (SAR), receptor ligand binding, or signal transduction pathways in the context of opioid receptor modulation.

While the field of medicinal chemistry has explored a variety of N-cyclohexyl derivatives for their potential interactions with opioid receptors, leading to the development of selective agonists and antagonists, this compound does not appear to be among the compounds that have been a subject of these investigations.

Opioid receptors, which are critical in pain perception and management, are a major target for drug discovery. filizolalab.orgrevistachilenadeanestesia.cl The three main subtypes of opioid receptors are mu (µ), delta (δ), and kappa (κ), all of which are G-protein coupled receptors. nih.govpainphysicianjournal.com The activation of these receptors by an agonist initiates a cascade of intracellular events, known as signal transduction pathways. researchgate.net This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. nih.govnih.gov

The structure of a molecule is intrinsically linked to its biological activity, a principle that forms the basis of structure-activity relationship (SAR) studies. These studies are fundamental in molecular design, guiding the synthesis of new compounds with desired pharmacological properties. nih.govacs.org For a compound to interact with a receptor, it must possess a specific three-dimensional structure and chemical features that allow it to bind to the receptor's active site. nih.gov The affinity and efficacy of this binding determine the compound's effect, whether it be as an agonist, antagonist, or partial agonist. painphysicianjournal.com

In the realm of opioid research, extensive SAR studies have been conducted on various chemical scaffolds. For instance, research on N-[(2-aminocyclohexyl)aryl]acetamide derivatives has provided insights into the structural requirements for high affinity and selectivity for the kappa opioid receptor. nih.gov Similarly, modifications to the N-substituent in morphinan-based compounds have been shown to significantly influence their affinity and efficacy at the mu-opioid receptor. mdpi.com

However, the specific chemical structure of this compound, which features a sulfonamide linkage between the phenylmethane and cyclohexyl moieties, has not been reported in the context of opioid receptor binding or functional activity. Consequently, there is no available data to construct a data table on its binding affinities (Ki values) for mu, delta, and kappa opioid receptors, nor are there any documented studies on its effects on downstream signaling pathways such as cAMP modulation or β-arrestin recruitment.

The absence of such fundamental data precludes any discussion on the molecular design principles that might govern the interaction of this compound with opioid receptors. Further research, including synthesis, in vitro binding assays, and functional studies, would be necessary to elucidate any potential role of this compound as an opioid receptor ligand.

Supramolecular Chemistry and Self Assembly of N Cyclohexyl 1 Phenylmethanesulfonamide Analogues

Non-Covalent Interactions and Molecular Recognition

The supramolecular behavior of N-cyclohexyl-1-phenylmethanesulfonamide analogues is primarily dictated by a range of non-covalent interactions. These interactions, though individually weaker than covalent bonds, collectively determine the stability and structure of the resulting molecular assemblies. Key interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structures of many sulfonamides, strong intermolecular hydrogen bonds are a primary driving force for crystal packing. nih.gov For instance, in the crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, molecules are linked into chains by N—H⋯N hydrogen bonds. researchgate.net However, in some N-alkyl-benzenesulfonamide analogues, such as N-cyclohexyl-N-propylbenzenesulfonamide, no significant hydrogen bond interactions are observed in the crystal structure. This suggests that the presence and nature of other substituents on the cyclohexyl or phenyl rings can significantly influence the formation of hydrogen bonds. In the case of N-cyclohexyl-N-methylbenzene-sulfonamide, the crystal packing is stabilized by weak intermolecular C-H⋯O hydrogen bonds.

Van der Waals Forces: The cyclohexyl group, being a bulky and lipophilic moiety, participates in van der Waals interactions. The conformation of the cyclohexyl ring, typically a chair form, influences how molecules pack in the solid state. Studies comparing phenyl and cyclohexyl groups have shown differences in their hydrophobic contributions, which can affect aggregation behavior in solution. ill.eunih.gov

Molecular recognition, the specific binding of a guest molecule to a host, is facilitated by these non-covalent interactions. The combination of a directional hydrogen bonding site (sulfonamide) and a broader surface for hydrophobic and van der Waals interactions (cyclohexyl and phenyl groups) suggests that this compound analogues could act as receptors for complementary guest molecules.

Formation of Supramolecular Architectures

The interplay of the aforementioned non-covalent interactions leads to the formation of diverse supramolecular architectures in the solid state. The crystal structures of N-cyclohexyl-N-methylbenzene-sulfonamide and N-cyclohexyl-N-propylbenzenesulfonamide provide insights into the packing of these molecules.

In N-cyclohexyl-N-propylbenzenesulfonamide, the cyclohexyl ring adopts a chair conformation. The dihedral angle between the benzene (B151609) ring and the mean plane of the cyclohexyl ring is 50.13 (9)°. The absence of strong hydrogen bonds in this particular structure indicates that van der Waals forces and dipole-dipole interactions are the primary determinants of the crystal packing.

The study of polymorphism in sulfonamides reveals that different molecular conformations and intermolecular interaction patterns can lead to various crystal forms with distinct stabilities. nih.govresearchgate.net The flexibility of the N-cyclohexyl bond and the rotational freedom around the S-N and S-C bonds allow these molecules to adopt different conformations to maximize stabilizing interactions in the crystal lattice.

The following table summarizes crystallographic data for two analogues of this compound, illustrating the structural parameters that define their solid-state architecture.

CompoundMolecular FormulaCrystal SystemSpace GroupKey Intermolecular Interactions
N-Cyclohexyl-N-methylbenzene-sulfonamideC₁₃H₁₉NO₂SMonoclinicP2₁/nWeak C-H⋯O hydrogen bonds
N-Cyclohexyl-N-propylbenzenesulfonamideC₁₅H₂₃NO₂SMonoclinicP2₁/cNo significant hydrogen bonds

Host-Guest Chemistry Applications

While specific host-guest applications for this compound have not been extensively reported, the structural features of this class of molecules suggest potential in this area. The combination of a hydrophobic cavity, potentially formed by the association of cyclohexyl and phenyl groups, and specific hydrogen bonding sites makes them candidates for hosts in supramolecular chemistry. thno.org

For example, macrocycles functionalized with sulfonamide groups have been explored for their ability to bind various guest molecules. The principles of host-guest chemistry rely on molecular complementarity in terms of size, shape, and chemical properties between the host and the guest. The phenyl ring of this compound could interact with electron-deficient aromatic guests via π-π stacking, while the cyclohexyl group could encapsulate small hydrophobic molecules. The sulfonamide group could form specific hydrogen bonds with guests containing complementary functional groups. The development of supramolecular prodrugs, where a drug molecule is encapsulated within a host to improve its properties, is an area where such interactions are critical. rsc.org

Self-Assembled Monolayers and Interface Phenomena

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. Molecules containing sulfur, such as thiols, are commonly used to form stable SAMs on gold surfaces. While this compound itself is not a thiol, the study of related molecules with phenyl and cyclohexyl terminal groups provides insight into their potential interfacial behavior.

The nature of the terminal group in a SAM-forming molecule dictates the surface properties of the resulting monolayer. A surface terminated with cyclohexyl groups would be expected to be nonpolar and hydrophobic. Similarly, a phenyl-terminated surface would also be hydrophobic, but with the added potential for π-π interactions with molecules in the contacting phase.

Studies on mixed SAMs containing both cyclohexyl- and phenyl-terminated molecules have shown that the composition of the monolayer can be controlled to fine-tune the surface properties. The interplay of forces at the interface, including the interactions between the molecular tails and the interactions with the surrounding medium, governs the structure and stability of the SAM. The introduction of a bulky group like a phenyl or cyclohexyl ring can significantly influence the packing and surface activity of molecules at an interface. doi.orgrsc.org The orientation and packing density of such molecules at an air/water or solid/liquid interface would be a balance between the hydrophobic interactions of the cyclohexyl and phenyl groups and the interactions of the polar sulfonamide headgroup.

Applications in Organic Catalysis and Reagent Design

N-cyclohexyl-1-phenylmethanesulfonamide as a Ligand or Promoter in Catalytic Systems

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom, is a cornerstone in the design of a diverse array of ligands for transition metal catalysis. The nitrogen and oxygen atoms of the sulfonamide moiety can act as effective coordination sites for a variety of metal centers. This coordination can modulate the electronic properties and steric environment of the metal, thereby influencing its catalytic activity and selectivity.

In principle, this compound possesses the necessary structural features to function as a ligand. The nitrogen atom of the sulfonamide could coordinate to a metal center, and the presence of both a bulky cyclohexyl group and a phenylmethane group could provide a distinct steric environment around the metal. This steric hindrance could be beneficial in controlling the approach of substrates to the catalytic center, potentially influencing the regioselectivity and stereoselectivity of a reaction. However, a thorough search of the scientific literature reveals no specific studies where this compound has been employed as a ligand or promoter in any catalytic system.

Stereocontrol and Enantioselectivity in Catalytic Reactions

Chiral sulfonamides are widely recognized for their role in asymmetric catalysis, where they are instrumental in achieving high levels of stereocontrol and enantioselectivity. The chirality can be introduced at various positions within the sulfonamide scaffold, including the carbon backbone or the nitrogen substituent. These chiral sulfonamide-based ligands have been successfully applied in a multitude of enantioselective transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

For this compound to be effective in stereocontrol, it would typically require the presence of a chiral center. While the phenylmethane group contains a benzylic carbon, and the cyclohexyl group has stereoisomers, the parent compound itself is achiral unless chirality is intentionally introduced. There are no published reports on the synthesis of chiral derivatives of this compound for the purpose of enantioselective catalysis. Consequently, no data on its performance in achieving stereocontrol or enantioselectivity in any catalytic reaction is available.

Catalyst Design based on Sulfonamide Scaffolds

The design of novel catalysts often involves the systematic modification of a basic molecular scaffold to fine-tune its catalytic properties. The sulfonamide framework is an attractive scaffold for catalyst design due to its synthetic accessibility and the ease with which its steric and electronic properties can be altered. By varying the substituents on the sulfur atom and the nitrogen atom, a library of sulfonamide-based ligands or organocatalysts can be generated and screened for optimal performance in a desired chemical transformation.

The structure of this compound, with its specific combination of a cyclohexyl group on the nitrogen and a phenylmethane group on the sulfur, represents a unique point in this vast chemical space. Theoretical studies or combinatorial approaches could explore how these specific substituents influence the compound's potential as a catalyst or ligand. However, at present, there is no evidence in the scientific literature to suggest that this compound has been used as a foundational scaffold for the design and development of new catalytic systems.

Future Directions and Interdisciplinary Research Prospects

Chemoinformatic and Machine Learning Approaches for Compound Discovery

The integration of computational tools in drug discovery has revolutionized the identification and optimization of lead compounds. researchgate.net For a novel molecule like N-cyclohexyl-1-phenylmethanesulfonamide, chemoinformatic and machine learning (ML) approaches offer a rapid and cost-effective means to predict its biological activities and guide further experimental work. researchgate.net

Machine learning algorithms, particularly deep neural networks, have demonstrated a remarkable ability to identify new active chemotypes from vast chemical libraries. buckingham.ac.uk These models can be trained on large datasets of known sulfonamides and their biological targets to predict the potential therapeutic applications of this compound. nih.govfrontiersin.org Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the structural features of this compound and its predicted biological activity, thereby facilitating the design of more potent and selective analogs. researchgate.net

Furthermore, machine learning can accelerate virtual screening processes, enabling the efficient identification of promising therapeutic candidates from extensive compound libraries. researchgate.net By leveraging these computational techniques, researchers can prioritize synthetic efforts and focus on the most promising derivatives of this compound for further investigation. nih.gov

Multi-Targeted Ligand Design for Complex Biological Systems

Complex diseases often involve multiple biological pathways, necessitating therapeutic agents that can modulate several targets simultaneously. nih.gov The sulfonamide scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities, making it an excellent candidate for the development of multi-target agents. nih.govresearchgate.net

The design of multi-targeted ligands based on the this compound core could offer a novel approach to treating complex disorders. nih.gov By incorporating pharmacophoric features that interact with multiple receptors or enzymes, it may be possible to develop derivatives with enhanced efficacy and a reduced propensity for drug resistance. For instance, novel sulfonamide derivatives have been designed as multi-target antidiabetic agents, demonstrating the versatility of this chemical class. nih.govresearchgate.net The development of such multi-target ligands requires a deep understanding of the pathophysiology of the target disease and the strategic selection of biological targets. nih.gov

Exploration of Novel Chemical Space

The vastness of chemical space, estimated to contain over 10^60 possible small molecules, presents a significant opportunity for the discovery of new drugs with unique properties. technologynetworks.comnih.gov Generative chemistry, powered by machine learning, offers a powerful tool to navigate this immense space and identify novel chemical structures with desired therapeutic profiles. technologynetworks.com

Applying generative models to the this compound scaffold can lead to the design of entirely new classes of compounds that traditional medicinal chemistry approaches might not uncover. These algorithms can learn from existing chemical databases to propose new molecules with specific, desirable properties. technologynetworks.com This exploration of novel chemical space is crucial for finding truly differentiated compounds and overcoming the limitations of existing therapeutic agents. The integration of automated synthesis and high-throughput screening can further accelerate the exploration of this novel chemical space, transforming drug discovery from an artisanal practice to a data-driven science. nih.gov

Sustainable Synthesis and Green Chemistry Principles

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental impact. tandfonline.com The development of sustainable synthetic routes for this compound and its derivatives is therefore a critical area of future research.

Traditional methods for sulfonamide synthesis often involve the use of hazardous reagents and solvents. researchgate.net Recent advancements in green chemistry have led to the development of more environmentally friendly protocols, such as syntheses conducted in water or other benign solvents like polyethylene (B3416737) glycol (PEG)-400. rsc.orgtandfonline.comsci-hub.se These methods often utilize milder reaction conditions and facilitate easier product isolation, reducing waste and energy consumption. rsc.org

Mechanochemistry, which involves conducting reactions in the absence of solvents, presents another promising avenue for the sustainable synthesis of sulfonamides. rsc.org This approach can lead to higher yields, reduced reaction times, and a significant decrease in environmental footprint. rsc.org Adopting these green and sustainable practices in the synthesis of this compound will be essential for its future development and commercialization. rsc.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-1-phenylmethanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of the cyclohexylamine derivative with phenylmethanesulfonyl chloride. Key steps include:
  • Precursor selection : Use anhydrous conditions to minimize hydrolysis of sulfonyl chloride intermediates .
  • Catalyst optimization : Triethylamine or pyridine as base catalysts to neutralize HCl byproducts.
  • Solvent choice : Dichloromethane or THF for improved solubility and reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Yield optimization : Reaction monitoring via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:amine).

Q. Example Workflow :

Generate 3D structure (PubChem or CC-DPS ).

Optimize geometry (DFT, B3LYP/6-31G*).

Simulate interactions with biological targets (e.g., docking score ≤ -7.0 kcal/mol indicates strong binding).

Key Considerations for Experimental Design

  • Contradiction Analysis : Iteratively revisit hypotheses when data conflicts arise, leveraging frameworks from qualitative research (e.g., iterative coding ).
  • Safety Protocols : Refer to GHS guidelines (e.g., S22/S24 for handling sulfonamides ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.